molecular formula C21H32N4O2S B5216285 N-cyclopropyl-1-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-4-yl]piperidine-4-carboxamide

N-cyclopropyl-1-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-4-yl]piperidine-4-carboxamide

Cat. No.: B5216285
M. Wt: 404.6 g/mol
InChI Key: MJDKFMZEZSIBTI-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound that features a cyclopropyl group, a thiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include thioamides, alkyl halides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-cyclopropyl-1-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-4-yl]piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the binding affinity of the compound to its target, while the piperidine moieties can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole-containing molecules, such as:

Uniqueness

What sets N-cyclopropyl-1-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-4-yl]piperidine-4-carboxamide apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, thiazole ring, and piperidine moieties in a single molecule allows for a wide range of interactions and applications that are not possible with simpler compounds .

Properties

IUPAC Name

N-cyclopropyl-1-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2S/c1-14-19(28-15(2)22-14)13-20(26)25-11-7-18(8-12-25)24-9-5-16(6-10-24)21(27)23-17-3-4-17/h16-18H,3-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDKFMZEZSIBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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